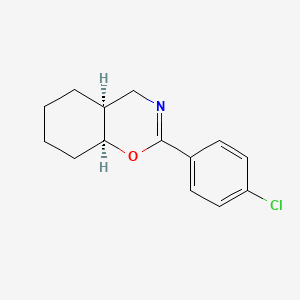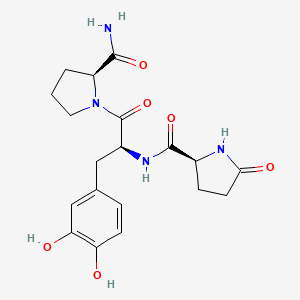
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of dityrosine, which can affect the peptide’s structural integrity .
Applications De Recherche Scientifique
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and signal transduction pathways.
Medicine: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Applied in the development of peptide-based therapeutics and diagnostic tools
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves its interaction with GnRH receptors. Upon binding to these receptors, the compound acts as a potent inhibitor of gonadotropin secretion. This leads to the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leuprolide acetate: Another synthetic nonapeptide analog of GnRH with similar applications.
Goserelin: A synthetic decapeptide analog of GnRH used in similar medical treatments.
Triptorelin: Another GnRH analog with comparable biological activity
Uniqueness
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of a hydroxy group on the tyrosyl residue, which can influence its binding affinity and potency compared to other GnRH analogs .
Propriétés
Numéro CAS |
66067-52-5 |
|---|---|
Formule moléculaire |
C19H24N4O6 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O6/c20-17(27)13-2-1-7-23(13)19(29)12(8-10-3-5-14(24)15(25)9-10)22-18(28)11-4-6-16(26)21-11/h3,5,9,11-13,24-25H,1-2,4,6-8H2,(H2,20,27)(H,21,26)(H,22,28)/t11-,12-,13-/m0/s1 |
Clé InChI |
SBJYBUBAKZZKNK-AVGNSLFASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C3CCC(=O)N3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


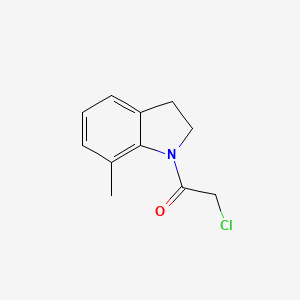
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
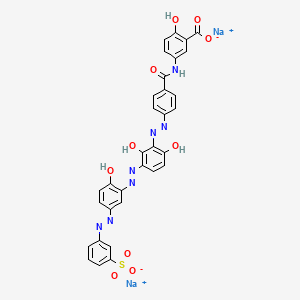
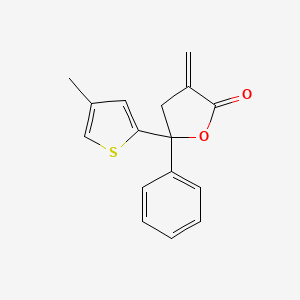
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)

